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Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab
Barzuxetan (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic
or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of
action of Tabituximab Barzuxetan is the targeted delivery of radiation to tumor cells
overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/p-catenin
signaling pathway. This document provides a comprehensive technical overview of the
mechanism of action, supported by preclinical and clinical data, detailed experimental
methodologies, and visual representations of the key pathways and processes.

Introduction to Barzuxetan and Tabituximab
Barzuxetan

Barzuxetan itself is not a pharmacologically active entity. Its role is to securely bind a
radioisotope, such as Yttrium-90 (°°Y) for therapy or Indium-111 (**In) for imaging, to the
Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically
targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab Barzuxetan,
therefore acts as a targeted delivery system for radiotherapy.
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The therapeutic rationale for Tabituximab Barzuxetan is based on the differential expression of
its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma,
while its expression in normal adult tissues is minimal, making it an attractive target for cancer
therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the
Wnt/B-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the
canonical Wnt/B-catenin signaling pathway. This pathway is crucial in embryonic development
and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and
GSK3[, phosphorylates -catenin, targeting it for ubiquitination and subsequent proteasomal
degradation. This keeps cytoplasmic levels of (3-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is
recruited to the plasma membrane and inactivated. This leads to the stabilization and
accumulation of B-catenin in the cytoplasm. -catenin then translocates to the nucleus, where it
acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the
expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/p-catenin signaling pathway.

Canonical Wnt/B-catenin Signaling Pathway.

By targeting FZD10, Tabituximab Barzuxetan does not directly inhibit the signaling pathway
but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the
cancer cells.

Mechanism of Action of Tabituximab Barzuxetan

The mechanism of action of Tabituximab Barzuxetan can be summarized in the following
steps:

 Intravenous Administration: The radioimmunoconjugate is administered intravenously.
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e Targeting: The Tabituximab antibody component specifically binds to the extracellular domain
of the FZD10 receptor on the surface of tumor cells.

» Radiation Delivery: Once bound, the radioisotope attached via the Barzuxetan chelator
emits radiation, primarily beta particles in the case of °°V.

e Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen
species, leading to the death of the targeted cancer cells and potentially neighboring tumor
cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab Barzuxetan.
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Structure and Mechanism of Tabituximab Barzuxetan.

Quantitative Data Summary
Preclinical Data
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Parameter Value Model System Reference
Binding Affinity
ECso for FZD10 .

2.961 ng/mL In vitro ELISA MedChemExpress

binding

In Vivo Efficacy

Tumor Uptake of 111|n-
OTSA-101

24.8 £ 6.5 %ID/g at 4
days

SYO-1 synovial
sarcoma mouse

model

Sudo, H. et al. (2021)

Complete Response
with 25Ac-OTSA-101

60% of mice

SYO-1 synovial
sarcoma mouse

model

Sudo, H. et al. (2021)

Time to Tumor

58 days (treated) vs. 9

Mouse xenograft

Giraudet, A-L. et al.

Progression days (control) model (2018)
Clinical Data (Phase I)
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Parameter Value Patient Population Reference

Biodistribution

Patients with sufficient

Advanced Synovial Giraudet, A-L. et al.
tumor uptake for 10 out of 20 (50%)
Sarcoma (2018)
therapy
Safety
Recommended ) )
. Advanced Synovial Giraudet, A-L. et al.
activity of °°Y-OTSA- 1110 MBq
Sarcoma (2018)
101
Reversible ) i
Most common Grade ) Advanced Synovial Giraudet, A-L. et al.
hematological
> 3 Adverse Events ) Sarcoma (2018)
disorders
Efficacy
o No objective Advanced Synovial Giraudet, A-L. et al.
Objective Response
responses observed Sarcoma (2018)
Stable disease in 3 ] )
Advanced Synovial Giraudet, A-L. et al.
Best Response out of 8 treated
] Sarcoma (2018)
patients

Experimental Protocols
In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was
evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-
1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing
concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The
displacement of the radiolabeled antibody was measured to determine the relative binding
affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was
assessed. Cells were incubated with 11In- or 22°Ac-labeled OTSA-101. Non-specific binding
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was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound
radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: 11In-labeled OTSA-101 was administered to tumor-bearing mice. At
various time points, animals were euthanized, and organs and tumors were collected and
weighed. The radioactivity in each sample was measured using a gamma counter to determine
the percentage of injected dose per gram of tissue (%ID/qg).

Phase | Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase | study was conducted in
patients with advanced synovial sarcoma. The study followed a theranostic approach with two
parts:

» Imaging Part: Patients received an intravenous injection of 187 MBq of 1In-OTSA-101.
Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up
to 144 hours post-injection to assess biodistribution and tumor uptake.

o Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were
randomized to receive either 370 MBq or 1110 MBq of °°Y-OTSA-101. Safety,
pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.
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Phase | Clinical Trial Workflow for Tabituximab Barzuxetan.
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Conclusion

Barzuxetan is an integral part of the radioimmunoconjugate Tabituximab Barzuxetan, enabling
the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies
on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in
synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and
efficacy. The Phase | clinical trial has established the feasibility and a recommended dose for
this therapeutic approach, although objective responses were not observed at the doses
tested. Further investigation with potentially more potent radioisotopes or in combination with
other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10
with this platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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